6,8-Difluoroquinoline-3-carboxamide
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Overview
Description
6,8-Difluoroquinoline-3-carboxamide is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoroquinoline-3-carboxamide typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on the quinoline ring. This can be achieved by reacting 3-aminoquinoline with fluorinating agents to obtain 3-fluoroquinoline, followed by further fluorination to produce 6,8-difluoroquinoline .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of catalytic and non-catalytic amidation methods is also common in the production of carboxamide derivatives .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
6,8-Difluoroquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 6,8-Difluoroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antineoplastic activities .
Comparison with Similar Compounds
Similar Compounds
5,6,8-Trifluoroquinoline: Another fluorinated quinoline derivative with similar properties.
7-Fluoroquinoline: Known for its antimalarial activity.
Mefloquine: A well-known antimalarial drug with a fluorinated quinoline structure.
Uniqueness
6,8-Difluoroquinoline-3-carboxamide is unique due to its specific fluorination pattern, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C10H6F2N2O |
---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
6,8-difluoroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H6F2N2O/c11-7-2-5-1-6(10(13)15)4-14-9(5)8(12)3-7/h1-4H,(H2,13,15) |
InChI Key |
BHHCCNDDUVLONE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1F)F)C(=O)N |
Origin of Product |
United States |
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